molecular formula C17H23N3OS B11596119 (5Z)-5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11596119
M. Wt: 317.5 g/mol
InChI Key: BMQDCHIKVQJGAE-QINSGFPZSA-N
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Description

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, a propyl chain, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3-propyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The diethylamino group can enhance binding affinity to certain proteins, while the sulfanylideneimidazolidinone core can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Uniqueness: (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a diethylamino group and a sulfanylideneimidazolidinone core, which provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H23N3OS/c1-4-11-20-16(21)15(18-17(20)22)12-13-7-9-14(10-8-13)19(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3,(H,18,22)/b15-12-

InChI Key

BMQDCHIKVQJGAE-QINSGFPZSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(CC)CC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)NC1=S

Origin of Product

United States

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